

Lanepitant Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanepitant dihydrochloride*

Cat. No.: *B608449*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanepitant (LY303870) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. Developed initially for its potential analgesic and antiemetic properties, its clinical development was ultimately halted due to a lack of efficacy in human trials for migraine and neuropathic pain. Despite this, Lanepitant remains a valuable tool for preclinical research into the role of the NK-1 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of **Lanepitant dihydrochloride**, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Properties

Lanepitant is typically available as a dihydrochloride salt, and may also be found in a trihydrate form. The chemical properties of both are summarized below.

Property	Value (Lanepitant Dihydrochloride)	Value (Lanepitant Dihydrochloride Trihydrate)	Reference(s)
CAS Number	170508-05-1	167678-33-3	[1][2]
Molecular Formula	C ₃₃ H ₄₇ Cl ₂ N ₅ O ₃	C ₃₃ H ₅₃ Cl ₂ N ₅ O ₆	[1]
Molecular Weight	632.66 g/mol	686.71 g/mol	[1]
IUPAC Name	(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride	(R)-N-(1-(1H-indol-3-yl)-3-(N-(2-methoxybenzyl)acetamido)propan-2-yl)-2-([1,4'-bipiperidin]-1'-yl)acetamide dihydrochloride trihydrate	[3]
SMILES	<chem>COC1=CC=CC=C1C N(C(C)=O)C-- INVALID-LINK-- NC(CN4CCC(CC4)N5 CCCCC5)=O.[H]Cl.[H]Cl</chem>	<chem>O=C(N--INVALID-LINK-- CN(C(C)=O)CC3=CC =CC=C3OC)CN4CCC (N5CCCCC5)CC4.[H]Cl.[H]Cl.O.O.O</chem>	[1]
Appearance	Solid powder	Solid powder	[3]
Solubility	Slightly soluble in acetonitrile and water (0.1-1 mg/ml)	Data not readily available	[4]
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[3]

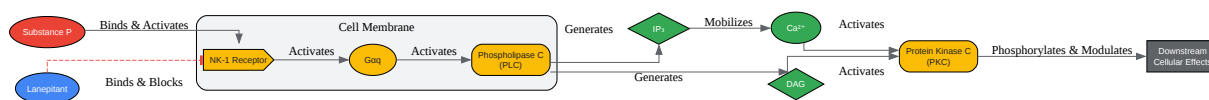
Mechanism of Action: Antagonism of the NK-1 Receptor Signaling Pathway

Lanepitant exerts its pharmacological effects by competitively blocking the binding of Substance P (SP), the endogenous ligand, to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK-1 receptor initiates a downstream signaling cascade that is implicated in pain transmission, inflammation, and emesis.

The canonical signaling pathway initiated by Substance P binding to the NK-1 receptor is as follows:

- **Ligand Binding:** Substance P binds to the extracellular domain of the NK-1 receptor.
- **G-Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, G α q.
- **Phospholipase C Activation:** The activated α -subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **Second Messenger Generation:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
- **Protein Kinase C Activation:** The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
- **Downstream Effects:** Activated PKC phosphorylates a variety of intracellular proteins, leading to the modulation of cellular activity, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

Lanepitant, as a competitive antagonist, binds to the NK-1 receptor but does not elicit this downstream signaling cascade. By occupying the binding site, it prevents Substance P from activating the receptor, thereby inhibiting its physiological effects.



[Click to download full resolution via product page](#)

Diagram 1: Lanepitant's Antagonism of the NK-1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Lanepitant's interaction with the NK-1 receptor.

Parameter	Value	Species	Assay Type	Reference(s)
K _i	0.15 nM	Not Specified	Radioligand Binding Assay	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Lanepitant.

In Vitro NK-1 Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of Lanepitant for the NK-1 receptor using a competitive radioligand binding assay.

Materials:

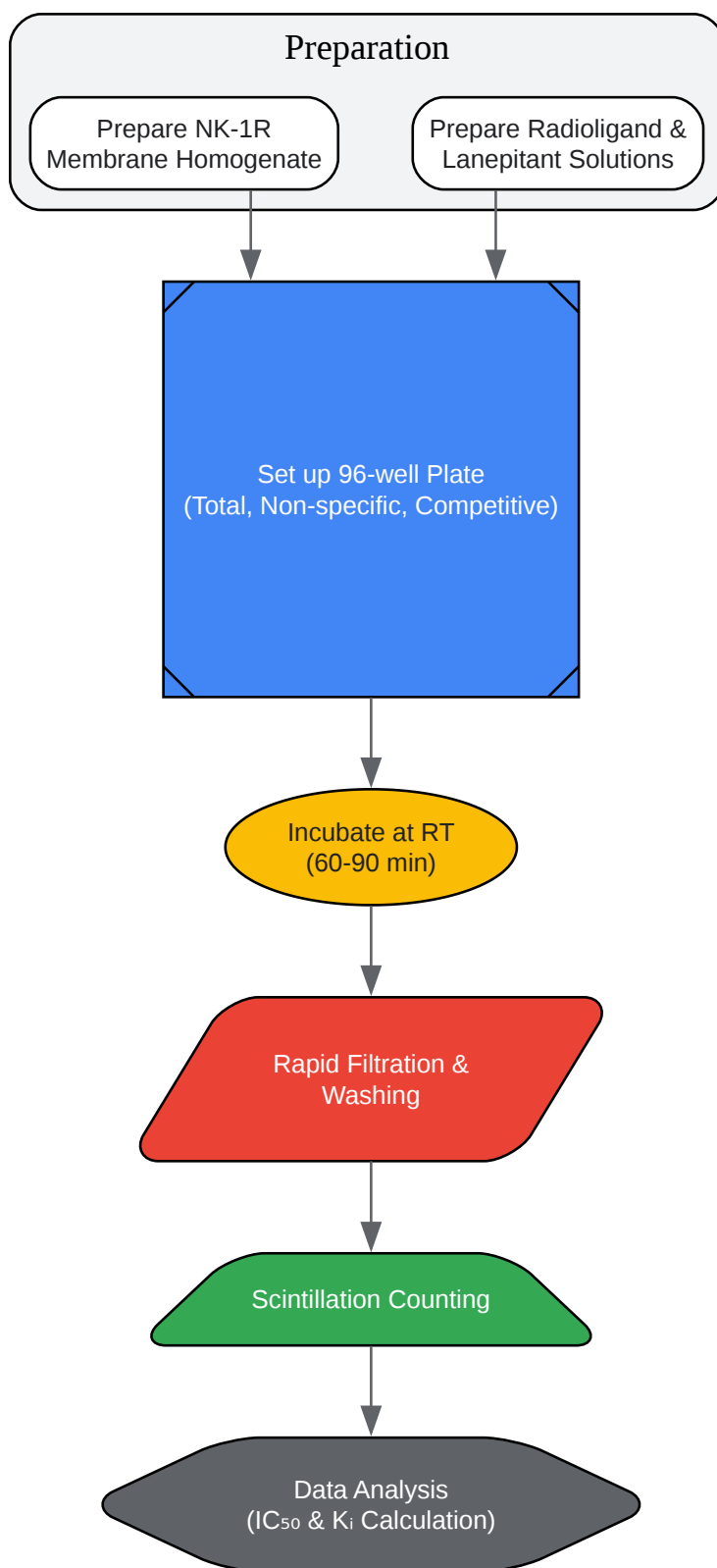
- Cell membranes prepared from a cell line overexpressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: [^3H]-Substance P or [^{125}I]-Substance P.
- **Lanepitant dihydrochloride.**
- Non-labeled Substance P (for determining non-specific binding).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2 , 0.1% BSA, and a protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing the NK-1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 $\mu\text{g/mL}$.
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 50 μL of assay buffer, 50 μL of radioligand solution (at a concentration close to its K_d), and 100 μL of the membrane suspension.
 - Non-specific Binding: 50 μL of non-labeled Substance P (at a high concentration, e.g., 1 μM), 50 μL of radioligand solution, and 100 μL of the membrane suspension.
 - Competitive Binding: 50 μL of varying concentrations of **Lanepitant dihydrochloride**, 50 μL of radioligand solution, and 100 μL of the membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Lanepitant concentration.
 - Determine the IC_{50} value (the concentration of Lanepitant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Diagram 2: Workflow for an In Vitro NK-1 Receptor Binding Assay.

In Vivo Analgesia Model: Formalin Test (Representative Protocol)

The formalin test is a widely used model of nociception that has both an acute and a tonic phase, allowing for the assessment of a compound's effects on different types of pain.

Animals:

- Male Sprague-Dawley rats or Swiss Webster mice.

Materials:

- **Lanepitant dihydrochloride.**
- Vehicle (e.g., saline or 5% DMSO in saline).
- 5% formalin solution.
- Observation chambers with a clear floor.

Procedure:

- **Acclimatization:** Acclimate the animals to the testing environment for at least 30 minutes before the experiment.
- **Drug Administration:** Administer **Lanepitant dihydrochloride** or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes).
- **Formalin Injection:** Inject 50 μ L of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
- **Observation:** Immediately place the animal in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
 - **Phase 1 (Acute Phase):** 0-5 minutes post-injection. This phase is thought to be due to direct chemical stimulation of nociceptors.

- Phase 2 (Tonic Phase): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
- Data Analysis:
 - Calculate the total time spent in nociceptive behaviors for each phase.
 - Compare the behavioral scores of the Lanepitant-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
 - A significant reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.

Conclusion

Lanepitant dihydrochloride is a well-characterized, potent, and selective antagonist of the NK-1 receptor. While its clinical development for pain and migraine was unsuccessful, it remains an important pharmacological tool for investigating the multifaceted roles of the Substance P/NK-1 receptor system in health and disease. The information provided in this guide, including its chemical properties, mechanism of action, and detailed experimental protocols, is intended to support researchers in the effective utilization of Lanepitant in their preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Vivo Models for Management of Pain [scirp.org]
- 3. Dose-response study of the analgesic effect of lanepitant in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- To cite this document: BenchChem. [Lanepitant Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608449#lanepitant-dihydrochloride-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com